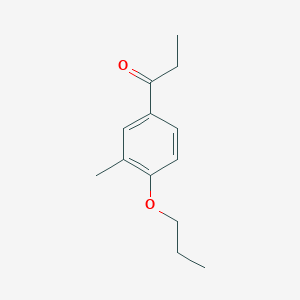

3'-Methyl-4'-n-propoxypropiophenone

Description

Properties

IUPAC Name |

1-(3-methyl-4-propoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-8-15-13-7-6-11(9-10(13)3)12(14)5-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVFSHZPHCZWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Methyl-4'-n-propoxypropiophenone typically involves the Friedel-Crafts acylation reaction. In this process, propiophenone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the large volumes of reactants and products. The process is monitored using advanced analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3'-Methyl-4'-n-propoxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce alcohols or amines as the major products.

Substitution: Substitution reactions can lead to the formation of halogenated derivatives or esters.

Scientific Research Applications

3'-Methyl-4'-n-propoxypropiophenone has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is utilized in the production of fine chemicals and materials, such as catalysts and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3'-Methyl-4'-n-propoxypropiophenone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Hypothetical Data Table for Comparative Analysis

| Property | This compound | 4'-Methoxypropiophenone | 4'-Hydroxypropiophenone |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | C₁₀H₁₂O₂ | C₉H₁₀O₂ |

| Molecular Weight (g/mol) | 206.13 | 164.20 | 150.18 |

| Predicted LogP (Lipophilicity) | ~3.2 | ~1.8 | ~1.5 |

| Aromatic Proton Shifts (¹H) | δ 6.5–7.5 (multiplet) | δ 6.8–7.3 (AA’BB’) | δ 6.6–7.4 (broad) |

| Alkoxy Group Shifts (¹H) | δ 1.0 (triplet), 1.5 (sextet) | δ 3.88 (singlet) | δ 5.2 (broad, OH) |

Note: Data are theoretical estimates based on substituent trends and referenced methodologies .

4. Key areas for investigation include:

Synthetic Pathways : Optimization of alkylation reactions to introduce n-propoxy groups.

Biological Screening: Assessment of antimicrobial or insect-repellent activity, leveraging insights from benzofuran and phenylphenalenone analogs .

Spectroscopic Benchmarking : Full NMR and MS characterization to establish reference data.

Biological Activity

3'-Methyl-4'-n-propoxypropiophenone is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of propiophenone, featuring a methyl group at the 3' position and a propoxy group at the 4' position on the benzene ring. This compound has garnered attention due to its potential biological activities, which are explored in various scientific and industrial applications.

The synthesis of this compound typically involves Friedel-Crafts acylation , where propiophenone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can yield diverse products depending on the conditions applied.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to engage in biochemical pathways that can influence cellular processes. For example, in drug discovery contexts, this compound may exhibit effects on metabolic pathways or enzyme mechanisms.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Initial studies suggest that compounds similar to this compound may disrupt bacterial cell walls or interfere with metabolic processes, potentially leading to antibacterial effects .

- Enzyme Interaction : The compound may interact with various enzymes, influencing their activity and thus affecting metabolic pathways within cells .

Case Studies

- Antimicrobial Efficacy : A study explored the efficacy of various propiophenone derivatives against bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial properties, which could be attributed to structural features similar to those found in this compound .

- Stereochemical Studies : Research on the stereoselectivity of reactions involving this compound showed that its conformational bias could lead to selective reactions with nucleophiles, affecting its biological interactions .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4'-Methylpropiophenone | Methyl group at para position | Moderate antimicrobial properties |

| 3'-Methylpropiophenone | Methyl group at meta position | Limited enzyme interaction studies |

| This compound | Methyl and propoxy groups | Potential for enhanced enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.